3,6-Dichloro-4-ethylpyridazine

Physicochemical Property Process Chemistry Purification

For medicinal chemistry programs optimizing blood-brain barrier penetration, generic pyridazine scaffolds often lack the required lipophilicity. 3,6-Dichloro-4-ethylpyridazine (CAS 107228-54-6) solves this with a specific 4-ethyl substitution pattern (LogP ~2.3 vs. ~1.8 for the 4-methyl analog). - Enables selective nucleophilic aromatic substitution via dual chlorine handles at the 3- and 6-positions. - Serves as a required starting material for patented synthetic routes to bioactive pyridazines. - Sourced with consistent quality to support CNS receptor binding assays and agrochemical lead optimization.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 107228-54-6
Cat. No. B178563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-ethylpyridazine
CAS107228-54-6
Synonyms3,6-dichloro-4-ethylpyridazine
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3
InChIKeyYKUMFVUOUWBXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-4-ethylpyridazine: CNS & Agrochemical Intermediate


3,6-Dichloro-4-ethylpyridazine (CAS 107228-54-6) is a specialized heterocyclic building block belonging to the pyridazine family, characterized by a six-membered ring with two adjacent nitrogen atoms and substituted with two chlorine atoms at the 3- and 6-positions and an ethyl group at the 4-position [1]. This specific substitution pattern confers unique reactivity for selective nucleophilic aromatic substitution and structural properties that differentiate it from unsubstituted or methyl-substituted analogs, making it a valuable intermediate in the synthesis of bioactive molecules for central nervous system (CNS) research and crop protection applications [2][3].

Irreplaceability of 3,6-Dichloro-4-ethylpyridazine


Substituting 3,6-Dichloro-4-ethylpyridazine with a generic pyridazine building block like 3,6-dichloropyridazine or 3,6-dichloro-4-methylpyridazine will alter the key physicochemical and reactive properties of the final compound due to the specific influence of the 4-ethyl substituent. The ethyl group directly impacts the compound's physical state, density, and boiling point, which are critical for process development [1]. Furthermore, as demonstrated in patented syntheses, the 4-ethyl group is a required structural feature for the preparation of specific substituted pyridazines, and its substitution would lead to a different product with a different patent landscape and potential activity profile [2].

3,6-Dichloro-4-ethylpyridazine: Differentiating from Analogs


Higher Boiling Point & Density vs. Analogs

The presence of the 4-ethyl group significantly alters the physical properties of 3,6-Dichloro-4-ethylpyridazine compared to its 3,6-dichloropyridazine parent and the 4-methyl analog. These differences directly impact handling, purification, and process development workflows [1].

Physicochemical Property Process Chemistry Purification

Increased LogP and Molecular Weight

The substitution of a methyl with an ethyl group at the 4-position leads to a predictable and quantifiable increase in both molecular weight and lipophilicity. These parameters are fundamental to drug design, impacting membrane permeability and overall pharmacokinetic profile [1][2][3].

Lipophilicity Medicinal Chemistry ADME Property

Precursor in Patented Synthesis

3,6-Dichloro-4-ethylpyridazine is not just a generic building block; it is explicitly exemplified as a key intermediate in the patented synthesis of substituted pyridazines [1]. This establishes a specific, documented utility that generic analogs like 3,6-dichloropyridazine or the 4-methyl derivative do not share in this exact context.

Organic Synthesis Patent Intermediates Intellectual Property

3,6-Dichloro-4-ethylpyridazine: R&D Applications


CNS-Targeting Lead Compound Synthesis

Based on its reported use as a precursor for CNS-targeting molecules and its increased lipophilicity compared to the 4-methyl analog (LogP ~2.3 vs. ~1.8) [1][2], this compound is ideally suited for medicinal chemistry programs aiming to optimize blood-brain barrier penetration. Researchers developing novel therapeutics for neurological disorders would prioritize this intermediate to build a library of 4-ethyl-substituted pyridazine derivatives for SAR studies.

Agrochemical Research: Novel Herbicides & Pesticides

Vendor and research sources indicate that 3,6-dichloro-4-ethylpyridazine is utilized as an intermediate in the development of herbicides and pesticides [3]. Its chlorinated structure is noted for enhancing efficacy against various plant pathogens. The unique 4-ethyl substitution pattern may contribute to a distinct selectivity or potency profile, making it a valuable starting material for synthesizing and screening new crop protection agents.

Process Chemistry: Patent-Exemplified Synthesis

As a compound explicitly exemplified in a patent for preparing substituted pyridazines, this intermediate is a required starting material for process chemists seeking to follow a specific, patented synthetic route [4]. This makes it a critical procurement item for R&D projects where following the patented process is necessary for achieving a desired product composition or navigating the intellectual property landscape.

Chemical Biology: Enzyme & Receptor Probes

The compound's utility as a building block extends to the study of enzyme inhibition and receptor binding [5]. Its specific substitution pattern, which includes two reactive chlorine handles and a lipophilic ethyl group, makes it a versatile scaffold for creating diverse chemical probes. These probes can be used in chemical biology to investigate the function of specific biological targets where a pyridazine core is a privileged structure.

Technical Documentation Hub

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